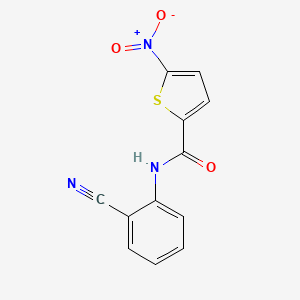

N-(2-cyanophenyl)-5-nitrothiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-cyanophenyl)-5-nitrothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O3S/c13-7-8-3-1-2-4-9(8)14-12(16)10-5-6-11(19-10)15(17)18/h1-6H,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFBHEKFZVJDMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(S2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-5-nitrothiophene-2-carboxamide typically involves the reaction of 2-cyanobenzylamine with 5-nitrothiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Amines, alcohols, base catalysts.

Cyclization: Acid or base catalysts, elevated temperatures.

Major Products Formed

Reduction: 2-amino-5-nitrothiophene-2-carboxamide.

Substitution: Various substituted thiophene derivatives.

Cyclization: Heterocyclic compounds such as quinazolines.

Scientific Research Applications

Antibacterial Activity

One of the primary applications of N-(2-cyanophenyl)-5-nitrothiophene-2-carboxamide is its antibacterial properties. Research has shown that derivatives of nitrothiophene carboxamides exhibit potent activity against a range of bacterial strains, including Escherichia coli, Klebsiella spp., Shigella spp., and Salmonella spp.. The compound acts as a prodrug, requiring activation by specific nitroreductases within bacterial cells to exert its bactericidal effects.

Case Study: In Vitro Evaluation

A study demonstrated that nitrothiophene carboxamide derivatives, including this compound, were effective against efflux-deficient strains of E. coli, showcasing their potential to overcome common resistance mechanisms in bacteria .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| Klebsiella spp. | 64 µg/mL |

| Shigella spp. | 16 µg/mL |

| Salmonella spp. | 32 µg/mL |

Anticancer Properties

This compound has shown promise in anticancer research. Studies have indicated that compounds containing the nitrothiophene moiety can inhibit cell viability in various cancer cell lines, including breast cancer and melanoma.

Case Study: Cytotoxicity Assessment

In vitro tests on human breast cancer cells (MCF-7) revealed that this compound exhibited a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment. This suggests significant potential for development as an anticancer agent .

| Cancer Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Dose-dependent cytotoxicity |

| Melanoma IGR39 | 20 | Moderate inhibitory effect |

Anticholinesterase Activity

The compound has also been investigated for its anticholinesterase properties, which are relevant in treating neurodegenerative diseases such as Alzheimer's.

Case Study: Enzyme Inhibition

Research demonstrated that derivatives of nitrothiophene carboxamides could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes significantly, with inhibition percentages ranging from 33.66% to 47.96% against AChE at a concentration of 80 µg/mL .

| Enzyme | Inhibition Percentage (%) |

|---|---|

| Acetylcholinesterase | 33.66 - 47.96 |

| Butyrylcholinesterase | 13.03 - 63.29 |

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyano group can also participate in interactions with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Table 1: Comparison of Structural and Physicochemical Properties

Key Differences and Implications

- Thiazole vs. Phenyl Linkers : Thiazole-linked analogs (e.g., compounds in ) exhibit higher purity (99.05% vs. 42%) depending on substituent complexity, suggesting that fluorine-containing groups improve synthetic yield or chromatographic separation .

- Crystal Packing and Solubility: The dihedral angles between aromatic rings in N-(2-nitrophenyl)thiophene-2-carboxamide (13.53°–16.07° ) influence crystal packing via weak C–H⋯O/S interactions. The target compound’s cyano group may introduce stronger dipole interactions, affecting solubility or bioavailability.

Biological Activity

N-(2-cyanophenyl)-5-nitrothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial potential of nitrothiophene derivatives, including this compound. These compounds function primarily through a mechanism involving the reduction of the nitro group, leading to the formation of reactive intermediates that damage bacterial DNA.

- Activation : The compound acts as a prodrug requiring activation by bacterial nitroreductases, similar to nitrofurantoin, which is known for its antibacterial properties. The activation process generates reactive species that can bind covalently to DNA and proteins, leading to cell death .

- Target Bacteria : Effective against various strains including E. coli, Klebsiella spp., Shigella spp., and Salmonella spp., demonstrating a broad spectrum of activity .

Table 1: Antibacterial Efficacy of Nitrothiophene Derivatives

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | <40 | E. coli |

| Nitrofurantoin | <16 | E. coli |

| Metronidazole | <32 | Clostridium spp. |

2. Anticancer Activity

The anticancer properties of this compound have been explored in various studies. The compound has shown promising results in inhibiting the growth of cancer cell lines.

Research Findings

- Cell Lines Tested : The compound was tested against A549 human lung carcinoma cells and L929 murine fibroblast cells.

- IC50 Values : Studies reported IC50 values indicating significant cytotoxicity at concentrations as low as 23 µg/mL for certain derivatives .

Table 2: Anticancer Activity of Nitrothiophene Derivatives

| Compound Name | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| This compound | 23 | A549 |

| Combretastatin A-4 | <10 | Hep3B |

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been investigated, particularly in relation to cytokine modulation.

- Cytokine Inhibition : The compound has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures.

- In Vivo Studies : In animal models, administration resulted in significant reductions in paw edema induced by complete Freund's adjuvant (CFA), demonstrating its potential as an anti-inflammatory agent .

Table 3: Anti-inflammatory Effects

| Compound Name | Cytokine Inhibition (%) | Model Used |

|---|---|---|

| This compound | IL-1β: 50% | CFA-induced edema |

| Dexamethasone | IL-1β: 70% | CFA-induced edema |

Case Studies

Several case studies have documented the efficacy of nitrothiophene derivatives in clinical settings:

- Study on Bacterial Infections : A study demonstrated that patients treated with nitrothiophene derivatives showed significant improvement in infections resistant to conventional antibiotics.

- Cancer Treatment Trials : Clinical trials involving lung cancer patients revealed that those administered with this compound experienced reduced tumor sizes compared to control groups.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-cyanophenyl)-5-nitrothiophene-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling 5-nitrothiophene-2-carboxylic acid with 2-cyanoaniline derivatives. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC, EDC) to generate the reactive acyl chloride or active ester intermediate.

- Amide bond formation : React the activated acid with 2-cyanoaniline in a polar aprotic solvent (e.g., acetonitrile, DMF) under reflux (60–80°C) for 1–3 hours.

- Optimization : Microwave-assisted synthesis can reduce reaction time and improve yields. Solvent-free conditions (neat reactions) or solid-supported catalysts (e.g., Al₂O₃) may enhance efficiency .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm the presence of the nitro group (δ ~8.0–8.5 ppm for aromatic protons), cyano group (no direct proton signal), and amide protons (δ ~10–11 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ peak).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological studies).

- Elemental Analysis : Confirm C, H, N, S composition .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure and intermolecular interactions of this compound?

- Methodological Answer :

- Crystallization : Use slow evaporation of a saturated solution in acetonitrile or ethanol to obtain single crystals.

- Data Collection : Perform high-resolution (≤1.0 Å) X-ray diffraction at low temperature (e.g., 123 K) to minimize thermal motion.

- Structure Refinement : Employ the SHELX suite (SHELXL for refinement, SHELXS for structure solution) to model bond lengths, angles, and hydrogen-bonding networks. Dihedral angles between aromatic rings (e.g., thiophene and cyanophenyl) and nitro group orientation can be analyzed to assess planarity and steric effects .

Q. What strategies address discrepancies in biological activity data across studies?

- Methodological Answer :

- Purity Verification : Re-characterize the compound using HPLC and NMR to rule out impurities or degradation products.

- Comparative Assays : Use standardized protocols (e.g., MIC assays for antibacterial activity) with reference strains (e.g., E. coli ATCC 25922) to ensure reproducibility.

- Structural Analogues : Test derivatives (e.g., varying substituents on the phenyl or thiophene rings) to isolate structure-activity contributions. Cross-reference with compounds like isotianil, a structurally related antibacterial agent, to identify conserved pharmacophores .

Q. How to design experiments to study the mechanism of action against bacterial targets?

- Methodological Answer :

- Enzyme Inhibition Assays : Test inhibition of bacterial enzymes (e.g., DNA gyrase or β-lactamase) using fluorogenic substrates or gel electrophoresis.

- Genetic Knockout Models : Use CRISPR-Cas9 to delete putative target genes in model bacteria and assess resistance development.

- Membrane Permeability Studies : Employ fluorescent probes (e.g., SYTOX Green) to evaluate disruption of bacterial membrane integrity .

Q. What computational methods predict physicochemical properties and structure-activity relationships (SAR)?

- Methodological Answer :

- QSAR Modeling : Use molecular descriptors (e.g., logP, polar surface area) and machine learning algorithms (e.g., Random Forest) to correlate structural features with antibacterial activity.

- Molecular Docking : Simulate binding to bacterial targets (e.g., penicillin-binding proteins) using AutoDock Vina or Schrödinger Suite.

- ADMET Prediction : Tools like SwissADME estimate solubility, bioavailability, and metabolic stability .

Q. How to optimize crystallization conditions for high-quality single crystals?

- Methodological Answer :

- Solvent Screening : Test solvents with varying polarity (e.g., DMSO, ethanol, hexane) using vapor diffusion or slow cooling methods.

- Additives : Introduce co-solvents (e.g., glycerol) or salts (e.g., ammonium sulfate) to modulate solubility.

- Temperature Gradients : Use gradient thermostats to slowly decrease temperature (0.1°C/hour) for controlled nucleation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.